molecular formula C18H12ClN3OS B6431824 3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 667910-97-6

3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No. B6431824
CAS RN: 667910-97-6
M. Wt: 353.8 g/mol
InChI Key: WEGCRKVJLITTDG-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide” is a compound that contains an imidazo[2,1-b][1,3]thiazole ring . Thiazoles, which are members of the azole heterocycles, have been found in many potent biologically active compounds . They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines, a class of compounds that includes “3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide”, has been the subject of much research . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide” are not mentioned in the available literature, compounds with similar structures have been synthesized and evaluated for their biological activities .

properties

IUPAC Name

3-chloro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-14-3-1-2-13(10-14)17(23)20-15-6-4-12(5-7-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGCRKVJLITTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

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